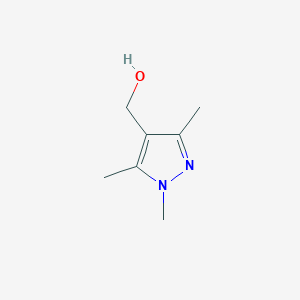

(1,3,5-trimethyl-1H-pyrazol-4-yl)methanol

Description

Properties

IUPAC Name |

(1,3,5-trimethylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5-7(4-10)6(2)9(3)8-5/h10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZQKYSGJAQKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428282 | |

| Record name | (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18712-39-5 | |

| Record name | (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trimethyl-1H-pyrazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol, a substituted pyrazole derivative of interest in medicinal chemistry and materials science. The document is structured to deliver not only factual data but also the underlying scientific principles and practical methodologies essential for its application in a research and development setting.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds. The specific arrangement and nature of substituents on the pyrazole ring dramatically influence the molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles. This compound, with its characteristic substitution pattern, presents a unique profile that warrants detailed investigation for its potential applications. Understanding its fundamental physical properties is the first critical step in harnessing its synthetic and therapeutic potential.

Molecular Identity and Structural Elucidation

A precise understanding of a compound's identity is paramount. This compound is identified by the following key descriptors:

-

IUPAC Name: this compound

-

CAS Number: 18712-39-5[1]

-

Molecular Formula: C₇H₁₂N₂O[1]

-

Molecular Weight: 140.18 g/mol

The structural formula, depicted below, reveals a five-membered pyrazole ring with three methyl groups at positions 1, 3, and 5, and a hydroxymethyl group at the 4-position.

Caption: 2D structure of this compound.

Core Physical Properties: A Tabulated Summary

The known physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various experimental conditions, from reaction setups to formulation processes.

| Property | Value | Source(s) |

| Physical Form | Liquid | |

| Boiling Point | 263.8 °C at 760 mmHg | [2] |

| Density | 1.1 g/cm³ | [2] |

| Molecular Weight | 140.18 g/mol | |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | [1] |

| LogP (calculated) | 0.52924 | [1] |

Expert Insight: The boiling point suggests strong intermolecular forces, likely dominated by hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the pyrazole ring. The calculated LogP value indicates a relatively balanced hydrophilic-lipophilic character, suggesting potential for solubility in a range of solvents.

Methodologies for Experimental Determination of Physical Properties

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key physical properties of this compound.

Boiling Point Determination

The boiling point is a fundamental property for purification and identification.

Experimental Protocol: Capillary Method (Thiele Tube)

-

Preparation: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is heated gently and uniformly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles is observed.

-

Rationale: This method is chosen for its simplicity and requirement of only a small amount of sample. The Thiele tube design ensures uniform heating of the sample and the thermometer.

Caption: Workflow for boiling point determination using the Thiele tube method.

Solubility Profile

Determining the solubility in a range of solvents is crucial for reaction design, purification, and formulation.

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: A panel of representative solvents should be chosen, including polar protic (water, ethanol), polar aprotic (acetone, DMSO), and non-polar (hexane, toluene) solvents.

-

Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small, accurately measured amount of this compound (e.g., 10 mg).

-

Observation: The mixture is agitated vigorously (e.g., vortexed) for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C). The solubility is then visually assessed and categorized (e.g., soluble, partially soluble, insoluble).

-

Causality: This systematic approach provides a rapid and resource-efficient way to map the compound's solubility profile, which is governed by the principle of "like dissolves like." The presence of both a polar hydroxyl group and a less polar trimethylated pyrazole ring suggests a nuanced solubility behavior.

Spectral Characterization: A Guide for the Researcher

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts will be influenced by the electronic environment of the pyrazole ring.

-

¹³C NMR: The carbon NMR spectrum will reveal signals for the three unique methyl carbons, the methylene carbon, and the carbons of the pyrazole ring.

Expected ¹H NMR signals:

-

Singlet for the N-methyl group.

-

Two singlets for the C-methyl groups.

-

A singlet for the methylene (-CH₂-) protons.

-

A broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-H stretching vibrations of the methyl and methylene groups will appear around 2850-3000 cm⁻¹. The pyrazole ring vibrations will give rise to characteristic bands in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 140.10. Fragmentation patterns can provide further structural information.

Protocol for Acquiring Spectral Data:

-

Sample Preparation: Ensure the sample is of high purity (≥97%). For NMR, dissolve a few milligrams in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For IR, the liquid sample can be analyzed neat as a thin film between salt plates. For MS, dissolve the sample in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: Utilize standard NMR (e.g., 400 MHz or higher), FT-IR, and mass spectrometers.

-

Data Analysis: Process and interpret the resulting spectra to confirm the structure and purity of the compound.

Synthesis Pathway

A plausible and efficient synthesis of this compound involves a two-step process starting from 1,3,5-trimethylpyrazole.

-

Vilsmeier-Haack Formylation: The pyrazole ring is formylated at the 4-position using a Vilsmeier reagent (generated from POCl₃ and DMF) to yield 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.

-

Reduction: The resulting aldehyde is then reduced to the corresponding primary alcohol using a suitable reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

Caption: Synthetic pathway to this compound.

Conclusion and Future Directions

This guide has consolidated the available physical property data for this compound and provided a framework for its experimental characterization. For drug development and materials science professionals, a thorough understanding of these properties is non-negotiable for predictable and successful outcomes. Future work should focus on obtaining and publishing a complete set of experimental spectral data to facilitate the broader use of this compound in the scientific community.

References

(1,3,5-trimethyl-1H-pyrazol-4-yl)methanol chemical structure and IUPAC name

An In-depth Technical Guide to (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. We will dissect its molecular identity, including its unambiguous IUPAC name and structural features. A detailed, field-tested synthetic route from commercially available precursors is presented, complete with mechanistic insights and self-validating analytical checkpoints. Furthermore, the guide explores the broader context of the pyrazole scaffold as a privileged structure in drug discovery, highlighting the potential applications of this specific building block. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs and biologically active compounds.[1][2] Molecules incorporating the pyrazole ring exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5] This broad utility stems from the pyrazole ring's metabolic stability and its ability to act as a versatile scaffold for presenting diverse functional groups in a defined three-dimensional space, enabling precise interactions with biological targets.[1]

This compound is a specific derivative that combines the stable, substituted pyrazole core with a reactive hydroxymethyl handle. This functional group serves as a critical anchor point for further synthetic elaboration, making the molecule an invaluable building block for creating libraries of more complex compounds for drug screening. This guide aims to provide an in-depth, practical, and authoritative resource on its chemical nature, synthesis, and utility.

Chapter 1: Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the foundation of all subsequent research. This chapter details the nomenclature, structure, and key physicochemical data for this compound.

IUPAC Nomenclature and CAS Registry

The IUPAC name precisely describes the structure: a methanol group (-CH₂OH) is attached to the 4-position of a 1H-pyrazole ring that is substituted with methyl groups at the N1, C3, and C5 positions.

Chemical Structure Analysis

The molecule's structure is composed of a central 1H-pyrazole ring. The key features are:

-

1H-Pyrazole Core: A five-membered aromatic ring with nitrogens at positions 1 and 2.

-

N1-Methyl Group: The nitrogen at position 1 is substituted with a methyl group, which precludes N-H tautomerism and locks the substitution pattern.

-

C3 & C5-Methyl Groups: Two methyl groups are located at the carbon atoms adjacent to the nitrogen atoms, providing steric bulk and influencing the electronic properties of the ring.

-

C4-Hydroxymethyl Group: A hydroxymethyl (-CH₂OH) functional group is attached to the carbon at position 4. This primary alcohol is the key site for synthetic derivatization.

Below is a 2D representation of the chemical structure.

Physicochemical Properties

The key properties of the compound are summarized in the table below, compiled from various chemical supplier and database sources.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O | [7] |

| Molecular Weight | 140.18 g/mol | |

| Appearance | Liquid | |

| CAS Number | 18712-39-5 | [7] |

| SMILES | CN1N=C(C)C(CO)=C1C | [7] |

| Calculated LogP | 0.53 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Rotatable Bonds | 1 | [7] |

Chapter 2: Synthesis and Mechanistic Insights

The synthesis of this compound is reliably achieved via a two-step sequence starting from the commercially available 1,3,5-trimethyl-1H-pyrazole. This approach involves formylation of the pyrazole ring followed by reduction of the resulting aldehyde.

Synthetic Workflow Overview

The overall transformation follows a logical progression from an unfunctionalized pyrazole core to the desired primary alcohol.

Step 1: Vilsmeier-Haack Formylation

The first step is the introduction of a formyl group (-CHO) onto the C4 position of the pyrazole ring.

-

Reaction: 1,3,5-trimethyl-1H-pyrazole → 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde

-

Reagents: Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).

-

Causality: The 1,3,5-trimethyl-1H-pyrazole ring is electron-rich, making it susceptible to electrophilic substitution.[8] The Vilsmeier-Haack reaction is a classic and highly effective method for formylating such heterocycles.[9] POCl₃ activates DMF to form the electrophilic Vilsmeier reagent, which is then attacked by the pyrazole at the C4 position—the most nucleophilic site.

Step 2: Aldehyde Reduction

The second step involves the reduction of the intermediate carbaldehyde to the target primary alcohol.

-

Reaction: 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde → this compound

-

Reagents: Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol).

-

Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the aromatic pyrazole ring.[10] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final alcohol.

Chapter 3: Applications in Medicinal Chemistry and Drug Discovery

The title compound is not typically an end-product but rather a versatile starting material for the synthesis of potential drug candidates.

The Pyrazole Scaffold in Approved Drugs

The pyrazole core is a key feature in numerous blockbuster drugs, demonstrating its acceptance by human metabolic systems and its ability to serve as an effective pharmacophore. Examples include:

-

Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory agent.

-

Sildenafil: A PDE5 inhibitor used for erectile dysfunction.[1]

-

Ruxolitinib & Ibrutinib: Kinase inhibitors used in cancer therapy.[1][2]

The success of these drugs continually inspires chemists to explore novel pyrazole derivatives for a wide range of therapeutic targets.[3][5][11]

Utility as a Synthetic Building Block

This compound is an ideal building block due to its reactive hydroxymethyl group. This functional handle allows for straightforward synthetic diversification. For example:

-

Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.

-

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

-

Oxidation: Oxidation back to the aldehyde or further to the carboxylic acid, providing alternative functional groups.

-

Halogenation: Conversion of the alcohol to a halide (e.g., using SOCl₂), which can then be used in various cross-coupling reactions.

This versatility allows for the rapid generation of a library of related compounds, which is a core strategy in early-stage drug discovery to explore the structure-activity relationship (SAR) around the pyrazole scaffold.

Chapter 4: Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and characterization.

Protocol: Synthesis of this compound

Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde[12]

-

Setup: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-Dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature remains below 10°C. Stir the resulting mixture for 30 minutes at 0°C.

-

Addition of Pyrazole: Dissolve 1,3,5-trimethyl-1H-pyrazole (1 equivalent)[8] in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C for 2-3 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 30:70 ethyl acetate/hexane eluent system. The reaction is complete upon the disappearance of the starting material spot.

-

Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.

Step 2: Reduction to this compound

-

Setup: Dissolve the crude 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol in a round-bottom flask and cool to 0°C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature stays below 10°C.

-

Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

-

Monitoring (Self-Validation): Monitor the reaction by TLC. The product spot should be more polar (lower Rf) than the starting aldehyde.

-

Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

-

Extraction: Extract the remaining aqueous residue three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the target alcohol. Purification can be achieved via silica gel chromatography if necessary.

Protocol: Analytical Characterization (¹H NMR)

A key part of a self-validating protocol is confirming the structure of the final product. ¹H NMR spectroscopy is a primary tool for this.

-

Sample Preparation: Dissolve a small sample (~5-10 mg) of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Expected Spectrum Interpretation (Trustworthiness Check): The obtained spectrum should be consistent with the structure of this compound. The expected signals are:

-

~2.2-2.5 ppm: A singlet, integrating to 3H, corresponding to one of the C-methyl groups (C3 or C5).

-

~2.3-2.6 ppm: A second singlet, integrating to 3H, for the other C-methyl group.

-

~3.7-3.9 ppm: A singlet, integrating to 3H, for the N-methyl group.

-

~4.5-4.7 ppm: A singlet (or a doublet if coupled to the OH proton), integrating to 2H, for the methylene (-CH₂-) protons.

-

Variable (e.g., ~1.5-3.0 ppm): A broad singlet or triplet, integrating to 1H, for the hydroxyl (-OH) proton. This signal's position is concentration-dependent and it may exchange with trace D₂O.

-

The absence of a signal in the aldehyde region (~9-10 ppm) confirms the complete reduction of the intermediate.

Conclusion

This compound is a synthetically accessible and highly valuable chemical building block. Its structure is based on the pyrazole scaffold, a proven pharmacophore in numerous successful drugs. The straightforward two-step synthesis from readily available materials, coupled with the versatile reactivity of its primary alcohol functional group, makes it an attractive starting point for the development of novel compounds in medicinal chemistry. The protocols and data presented in this guide offer a solid foundation for researchers to confidently synthesize, characterize, and utilize this compound in their drug discovery and development endeavors.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. chemscene.com [chemscene.com]

- 8. 1,3,5-Trimethylpyrazole | C6H10N2 | CID 14081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol

Foreword: Understanding the Critical Role of Solubility in Research and Development

In the realms of pharmaceutical sciences, agrochemistry, and materials science, the solubility of a compound is a cornerstone property that dictates its utility and applicability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely academic; it is a critical determinant of a compound's journey from the laboratory to real-world applications. Poor solubility can be a significant impediment to bioavailability, formulation, and overall efficacy. This guide provides an in-depth technical overview of the solubility of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol, a substituted pyrazole with potential applications in various fields. We will delve into its physicochemical properties to predict its solubility behavior and provide a robust experimental protocol for its empirical determination.

Physicochemical Profile of this compound

To comprehend the solubility of this compound, we must first examine its molecular structure and key physicochemical parameters. These properties provide the foundation for predicting its behavior in different solvent systems.

This compound is a heterocyclic compound featuring a pyrazole ring substituted with three methyl groups and a hydroxymethyl group.

-

Molecular Formula: C₇H₁₂N₂O

-

Molecular Weight: 140.19 g/mol

-

Key Functional Groups:

-

Hydroxymethyl group (-CH₂OH): This alcohol functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly influences its solubility in polar protic solvents.

-

Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors, contributing to the molecule's polarity.

-

Methyl Groups (-CH₃): These nonpolar alkyl groups contribute to the lipophilicity of the molecule.

-

-

Predicted LogP (Octanol-Water Partition Coefficient): Approximately 0.529. This relatively low LogP value suggests a degree of hydrophilicity and indicates that the compound is likely to have appreciable solubility in polar solvents. A positive log P value, however, still points towards some lipophilic character.

Predicted Solubility Profile

Based on the fundamental principle of "like dissolves like," we can predict the solubility of this compound in various classes of solvents. The presence of both polar (hydroxyl, pyrazole nitrogens) and nonpolar (methyl groups, pyrazole ring) moieties suggests that its solubility will be nuanced.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The hydroxymethyl group can form strong hydrogen bonds with protic solvents.[1] The pyrazole nitrogens also contribute to favorable dipole-dipole interactions. However, the nonpolar methyl groups may limit miscibility in all proportions, especially in water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High | These solvents can act as hydrogen bond acceptors, interacting favorably with the compound's hydroxyl group. Their overall polarity is compatible with the polar nature of the pyrazole ring. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The three methyl groups and the hydrocarbon backbone of the pyrazole ring provide some nonpolar character, allowing for some interaction with nonpolar solvents through London dispersion forces. However, the highly polar hydroxyl group will significantly limit solubility in these solvents. |

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

While predictions are valuable, empirical determination of solubility is essential for accurate formulation and development. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2]

Causality Behind Experimental Choices:

The shake-flask method is chosen for its direct measurement of thermodynamic equilibrium solubility, providing a "gold standard" value. The extended equilibration time ensures that the solution is truly saturated, and the subsequent analysis of a filtered aliquot provides a precise concentration of the dissolved solute. The choice of temperature (e.g., ambient or physiological 37 °C) should align with the intended application of the compound.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in solution does not change over time).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., a 0.45 µm PTFE filter). This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentrations to accurately quantify the compound in the sample.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

-

Self-Validating System:

This protocol incorporates self-validation at several stages. The confirmation of equilibrium by sampling at multiple time points ensures the robustness of the data. The use of a validated, specific analytical method like HPLC confirms the identity and concentration of the dissolved compound, minimizing interference from potential impurities or degradation products.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is paramount for reproducibility. The following diagram, generated using Graphviz, illustrates the logical flow of the shake-flask solubility determination method.

Caption: Workflow for Equilibrium Solubility Determination.

Concluding Remarks for the Research Professional

This guide has provided a comprehensive overview of the solubility of this compound, from theoretical prediction to a detailed experimental protocol. The moderately polar nature of this compound, imparted by its hydroxymethyl and pyrazole functionalities, balanced by its lipophilic methyl groups, suggests a versatile solubility profile. For drug development professionals and researchers, the provided shake-flask methodology offers a reliable path to obtaining the precise solubility data necessary for advancing this compound in their respective pipelines. Accurate solubility data is not just a physical constant; it is a critical piece of the puzzle in unlocking the full potential of a molecule.

References

Spectroscopic Characterization of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are working with or have an interest in pyrazole derivatives. The guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule.

Introduction to this compound

This compound, with the chemical formula C₇H₁₂N₂O and a molecular weight of 140.18 g/mol , belongs to the pyrazole class of heterocyclic compounds.[1] Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Accurate spectroscopic characterization is a cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structure of the synthesized compound. This guide will provide a detailed breakdown of the expected spectroscopic signatures of this compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts are based on the analysis of similar pyrazole derivatives.[2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ (at position 1) | 3.6 - 3.8 | Singlet | 3H |

| C-CH₃ (at position 3) | 2.1 - 2.3 | Singlet | 3H |

| C-CH₃ (at position 5) | 2.2 - 2.4 | Singlet | 3H |

| -CH₂OH | 4.4 - 4.6 | Singlet | 2H |

| -OH | 1.5 - 2.5 (variable) | Broad Singlet | 1H |

Interpretation:

-

The three methyl groups are expected to appear as sharp singlets in the upfield region of the spectrum. The N-methyl group is typically the most downfield of the three due to the direct attachment to the electronegative nitrogen atom.

-

The methylene protons of the hydroxymethyl group are expected to appear as a singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom.

-

The hydroxyl proton signal is often broad and its chemical shift can vary depending on the concentration and solvent, as it participates in hydrogen bonding.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are based on established data for substituted pyrazoles.[4][5][6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (if oxidized) | Not Applicable |

| C3 | 148 - 152 |

| C5 | 138 - 142 |

| C4 | 110 - 115 |

| -CH₂OH | 55 - 60 |

| N-CH₃ | 35 - 40 |

| C-CH₃ (at position 3) | 12 - 15 |

| C-CH₃ (at position 5) | 10 - 13 |

Interpretation:

-

The two pyrazole ring carbons attached to the nitrogen atoms (C3 and C5) are expected to appear in the downfield region of the spectrum.

-

The C4 carbon of the pyrazole ring, which is attached to the hydroxymethyl group, will be more shielded and appear at a higher field.

-

The carbon of the hydroxymethyl group will be in the range typical for sp³ hybridized carbons attached to an oxygen atom.

-

The three methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Sample Preparation: A small amount of the liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and the spectrum recorded in a liquid cell.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

IR Spectral Data (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O functional groups.[7][8][9]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (sp³) | 2850 - 3000 | Medium to Strong |

| C=N stretch (pyrazole ring) | 1550 - 1650 | Medium |

| C=C stretch (pyrazole ring) | 1450 - 1550 | Medium |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

Interpretation:

-

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the presence of the hydroxyl (-OH) group, broadened due to hydrogen bonding.

-

The absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the sp³ C-H bonds of the methyl and methylene groups.

-

The C=N and C=C stretching vibrations of the pyrazole ring will appear in the 1450-1650 cm⁻¹ region.

-

A strong band in the 1000-1260 cm⁻¹ region is characteristic of the C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Electron Ionization (EI) is a common method for volatile compounds, which will cause fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that typically results in the observation of the molecular ion.

Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

Mass Spectral Data (Predicted)

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation pattern is predicted based on the known fragmentation of pyrazole derivatives.[10][11][12]

| m/z | Proposed Fragment | Significance |

| 140 | [M]⁺ | Molecular Ion |

| 125 | [M - CH₃]⁺ | Loss of a methyl group |

| 111 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 97 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 82 | [C₅H₈N₂]⁺ | Pyrazole ring fragment |

Interpretation and Fragmentation Pathway:

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

The molecular ion at m/z 140 should be observable. Common fragmentation pathways for pyrazoles involve the loss of substituents from the ring. The loss of a methyl radical (15 Da) would lead to a fragment at m/z 125. The cleavage of the C-C bond between the pyrazole ring and the hydroxymethyl group would result in a fragment at m/z 111. Further fragmentation can lead to the characteristic pyrazole ring fragments.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the unambiguous structural elucidation of this compound. The predicted spectroscopic data presented in this guide, based on the analysis of related compounds, serves as a valuable reference for scientists working on the synthesis and characterization of this and similar pyrazole derivatives. The experimental verification of these predicted data will confirm the successful synthesis and purity of the target compound, which is a critical step in the drug discovery and development pipeline.

References

- 1. chemscene.com [chemscene.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of Trimethyl-Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Beyond the Scaffold - Unlocking the Therapeutic Promise of Trimethyl-pyrazoles

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a privileged scaffold in medicinal chemistry. Its inherent structural versatility and capacity for diverse substitutions have given rise to a plethora of biologically active molecules.[1][2][3] This guide, however, moves beyond the general to the specific, focusing on a particularly promising subclass: the trimethyl-pyrazole derivatives . By exploring the nuances of their synthesis, delineating their multifaceted biological activities, and providing actionable experimental protocols, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals poised to harness the therapeutic potential of this chemical class. Our exploration will be grounded in the principles of scientific integrity, offering not just a compilation of data, but a causal narrative that connects molecular structure to biological function.

I. The Architectural Blueprint: Synthesis of Trimethyl-Pyrazole Derivatives

The synthetic accessibility of the trimethyl-pyrazole core is a cornerstone of its appeal in drug discovery. The classical and most prevalent method for constructing the 1,3,5-trisubstituted pyrazole ring system is the Knorr pyrazole synthesis and its variations.[4] This typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Core Synthesis: 1,3,5-Trimethyl-1H-pyrazole

A foundational building block for many derivatives is 1,3,5-trimethyl-1H-pyrazole. Its synthesis is straightforward, commonly achieved through the reaction of acetylacetone (a 1,3-dicarbonyl compound) with methylhydrazine.

Experimental Protocol: Synthesis of 1,3,5-Trimethyl-1H-pyrazole

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and a suitable solvent such as ethanol.

-

Addition of Hydrazine: Slowly add methylhydrazine (1.0 eq) to the stirred solution at room temperature. The reaction is often exothermic, and cooling may be necessary.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography on silica gel to yield pure 1,3,5-trimethyl-1H-pyrazole.

Functionalization and Derivatization: The Gateway to Biological Activity

The true potential of the trimethyl-pyrazole scaffold is unlocked through its functionalization, particularly at the C4 position, and the introduction of diverse pharmacophores. A key intermediate for this is 1,3,5-trimethyl-1H-pyrazol-4-amine .[5]

Experimental Protocol: Synthesis of 1,3,5-trimethyl-1H-pyrazol-4-amine [6][7]

-

Nitration: 1,3,5-trimethyl-1H-pyrazole is first nitrated at the C4 position using a mixture of nitric acid and sulfuric acid to yield 1,3,5-trimethyl-4-nitro-1H-pyrazole.

-

Reduction: The nitro group is then reduced to an amine. A common method is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.

-

Purification: The resulting 1,3,5-trimethyl-1H-pyrazol-4-amine can be purified by crystallization or column chromatography.

This amino group serves as a versatile handle for introducing a wide array of side chains, for instance, through amide bond formation, to generate libraries of derivatives for biological screening.

II. A Spectrum of Biological Acumen: Therapeutic Applications of Trimethyl-Pyrazole Derivatives

The strategic placement of three methyl groups on the pyrazole ring, combined with further derivatization, imparts a diverse range of biological activities. This section will delve into the key therapeutic areas where these compounds have shown significant promise.

A. Anticancer Activity: Targeting the Engines of Malignancy

Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents, and the trimethyl-substituted variants are no exception.[1][8] Their mechanisms of action are often centered on the inhibition of key signaling pathways that are dysregulated in cancer.

1. Kinase Inhibition: A Primary Anticancer Mechanism

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The pyrazole scaffold can effectively mimic the hinge-binding region of ATP in the kinase domain.

-

EGFR and VEGFR Inhibition: Some trisubstituted pyrazole derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers of tumor growth and angiogenesis.[1]

-

ERK and RIPK3 Kinase Inhibition: Recent research has identified 1,3,5-trisubstituted-1H-pyrazole derivatives as potent inhibitors of ERK and RIPK3 kinases, which are involved in cancer cell proliferation and necroptosis.[9]

2. Cytotoxicity against Diverse Cancer Cell Lines

The anticancer potential of trimethyl-pyrazole derivatives has been demonstrated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| 1,3,5-Trisubstituted-1H-pyrazoles | PC-3 (Prostate) | 21.9 - 28.6 | [9] |

| MCF-7 (Breast) | 3.90 - 35.5 | [9] | |

| 1,3,5-Triaryl-1H-pyrazoles | HT-29 (Colon) | Varies | [8] |

| U87MG (Glioblastoma) | Varies | [8] | |

| MDA-MB 468 (Breast) | Varies | [8] | |

| Pyrazole Derivatives | A549 (Lung) | 220.20 | [10] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the trimethyl-pyrazole derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Diagram: Generalized Kinase Inhibition by Pyrazole Derivatives

Caption: Pyrazole inhibitors compete with ATP for the kinase active site.

B. Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Trimethyl-pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[11]

1. Antibacterial and Antifungal Spectrum

Studies have shown that 1,3,5-trisubstituted pyrazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[11] The specific substitutions on the pyrazole core play a crucial role in determining the antimicrobial spectrum and potency.

| Derivative Class | Microorganism | Activity (MIC in µg/mL) | Reference |

| 1,3,5-Trisubstituted Pyrazoles | Escherichia coli | Varies | |

| Pseudomonas aeruginosa | Varies | ||

| Staphylococcus aureus | Varies | ||

| Bacillus subtilis | Varies | ||

| Candida albicans | Varies | ||

| Pyrano[2,3-c] Pyrazole Derivatives | Escherichia coli | 6.25 - 12.5 | [12] |

| Klebsiella pneumoniae | 6.25 - 12.5 | [12] | |

| Staphylococcus aureus | 12.5 | [12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the trimethyl-pyrazole derivatives in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and pyrazole derivatives, most notably celecoxib, have a well-established role as anti-inflammatory agents.[4] The anti-inflammatory effects of these compounds are often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Some 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives have shown good COX-2 selectivity and in vivo anti-inflammatory activity, with some compounds exhibiting potency comparable to celecoxib but with a better gastric safety profile.[13]

Diagram: COX-2 Inhibition Pathway

Caption: Trimethyl-pyrazole derivatives can inhibit the COX-2 enzyme.

D. Neuroprotective Effects: Shielding the Central Nervous System

Emerging evidence suggests that pyrazole derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases and neuronal injury.[14][15] Their mechanisms of action in this context are often multifactorial, involving anti-inflammatory and antioxidant activities.

One study on pyrazole derivatives demonstrated a neuroprotective effect in a model of spinal cord injury by inhibiting the expression of pro-inflammatory cytokines like IL-6 and modulating the NF-κB pathway.[15] Another study highlighted the neuroprotective potential of pyrazole derivatives against 6-OHDA-induced neurotoxicity, a model relevant to Parkinson's disease.[14]

E. Insecticidal and Acaricidal Activity: A Role in Agrochemicals

Beyond their therapeutic applications in human health, certain 1,3,5-trimethylpyrazole-containing malonamide derivatives have demonstrated significant insecticidal and acaricidal activities.[6][7] These compounds have shown efficacy against pests such as Tetranychus cinnabarinus (a species of spider mite), Plutella xylostella (diamondback moth), and Aphis craccivora (cowpea aphid).[6][7] The structure-activity relationship studies in this area are crucial for the development of new and effective crop protection agents.[6]

III. Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Potency

The biological activity of trimethyl-pyrazole derivatives is exquisitely sensitive to the nature and position of substituents on the pyrazole core and its appended functionalities.[16][17] A thorough understanding of SAR is paramount for the rational design of more potent and selective drug candidates.

For instance, in the case of the 1,3,5-trimethylpyrazole-containing malonamides with insecticidal activity, the type of substituent on the malonamide moiety significantly influences the potency against different pest species.[6] Similarly, for anticancer pyrazole derivatives targeting kinases, the substituents at the C3 and C5 positions of the pyrazole ring are critical for achieving high binding affinity and selectivity.[17]

IV. Future Directions and Concluding Remarks

The trimethyl-pyrazole scaffold represents a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of biological activities. The journey from a promising lead compound to a clinically approved drug is arduous, yet the chemical tractability and diverse pharmacological profile of these derivatives make them compelling candidates for further investigation.

Future research should focus on:

-

Elucidation of Mechanisms: Deeper investigation into the specific molecular targets and signaling pathways modulated by trimethyl-pyrazole derivatives.

-

Optimization of Pharmacokinetics: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their drug-like characteristics.

-

In Vivo Efficacy and Safety: Rigorous preclinical testing in relevant animal models to establish in vivo efficacy and assess potential toxicity.

V. References

-

Aydın, A., et al. (2018). Synthesis and anticancer evaluation of pyrazolo[1,5-a]pyrimidines. Bioorganic & Medicinal Chemistry, 26(15), 4349-4357.

-

Chen, J., et al. (2019). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. Molecules, 24(3), 562. --INVALID-LINK--

-

Chen, J., et al. (2019). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. PubMed, 30717498. --INVALID-LINK--

-

El-Sayed, N. N. E., et al. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Journal of the Iranian Chemical Society, 17, 2351–2364.

-

Sharma, P., et al. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy, 14(3), 305.

-

Hassan, A. S., et al. (2021). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Advances, 11(35), 21523-21538. --INVALID-LINK--

-

Lv, K., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6296. --INVALID-LINK--

-

Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3-kinase activities. Bioorganic Chemistry, 143, 107058. --INVALID-LINK--

-

Fassihi, A., et al. (2017). Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole. ResearchGate. --INVALID-LINK--

-

Szychowska, K., et al. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 27(19), 6665. --INVALID-LINK--

-

El-Hendawy, M. M., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Oriental Journal of Chemistry, 37(5), 1143-1153.

-

Kumar, V., & Kumar, S. (2022). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty in Pharmaceutical Sciences, 4(1).

-

Suresha, G. P., et al. (2011). Synthesis of 1,3,5-tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. ResearchGate. --INVALID-LINK--

-

Abdel-Aziz, A. A. M., et al. (2021). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. --INVALID-LINK--

-

Iannelli, M., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 441.

-

Singh, U. P., et al. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 41(16), 8089-8106.

-

Al-Hourani, B. J., et al. (2016). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc.

-

Fioravanti, R., et al. (2017). Inhibitors of Yellow Fever Virus replication based on 1,3,5-triphenyl-4,5-dihydropyrazole scaffold: Design, synthesis and antiviral evaluation. European Journal of Medicinal Chemistry, 141, 432-444. --INVALID-LINK--

-

de Oliveira, R. B., et al. (2017). Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. ResearchGate. --INVALID-LINK--

-

Palmer, J. A., et al. (2002). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry, 45(18), 3875-3885. --INVALID-LINK--

-

Al-Ostoot, F. H., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea Preprints.

-

de Oliveira, R. B., et al. (2016). Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. Chemico-Biological Interactions, 260, 53-61. --INVALID-LINK--

-

Kumar, A., et al. (2024). Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and. Research Journal of Pharmacy and Biological and Chemical Sciences, 15(1), 1-13.

-

Kumar, A., et al. (2016). Synthesis, Anti-inflammatory, Analgesic and Antipyretic Activity of Novel 1,3,5-Trisubstituted Pyrazole Derivatives. Semantic Scholar. --INVALID-LINK--

-

Gomaa, A. M., et al. (2015). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 103-110. --INVALID-LINK--

-

Al-Salahi, R., et al. (2022). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 27(19), 6229.

-

Patel, K. D., et al. (2016). Studies on synthesis and characterization of bio-active 1,3,5-triazine derivatives. ResearchGate. --INVALID-LINK--

-

Al-Majd, L. A., et al. (2024). Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. Scientific Reports, 14(1), 20993. --INVALID-LINK--

-

El-Sayed, N. N. E., et al. (2021). Design, synthesis, in vitro potent antiproliferative activity, and kinase inhibitory effects of new triarylpyrazole derivatives possessing different heterocycle terminal moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1640-1653.

-

Reddy, C. S., et al. (2012). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Tetrahedron Letters, 53(42), 5649-5652.

-

Jiang, H., et al. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Bioorganic & Medicinal Chemistry Letters, 129, 129983. --INVALID-LINK--

-

Gautam, V., et al. (2011). Syntheses, Characterization and Antimicrobial Evaluation of Some 1, 3, 5- Trisubustituted Pyrazole Derivatives. Semantic Scholar. --INVALID-LINK--

-

Thomas, A., et al. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. ACS Omega, 9(15), 17315-17327.

-

Acar, Ç., et al. (2021). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Molecules, 26(11), 3328.

-

Al-Suwayeh, S. A., et al. (2016). In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. EXCLI Journal, 15, 716-728.

-

Li, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2358320.

-

Weidlich, S., et al. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.

-

Ghasemi, S., et al. (2018). Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility. International Journal of Hematology-Oncology and Stem Cell Research, 12(4), 288-296.

-

Al-Warhi, T., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(14), 5489.

-

Angeli, A., et al. (2021). Structure–activity relationship summary of tested compounds. ResearchGate. --INVALID-LINK--

-

NIST. (n.d.). 1,3,5-Trimethyl-1H-pyrazol-4-amine. NIST WebBook. --INVALID-LINK--

-

Asiri, A. M., et al. (2014). Synthesis, Spectral Characterization and Fluorescent Assessment of 1,3,5-Triaryl-2-pyrazoline Derivatives: Experimental and Theoretical Studies. Semantic Scholar. --INVALID-LINK--

-

Grygorenko, O. O., et al. (2016). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Journal of Fluorine Chemistry, 188, 118-133.

-

Abedel-Wahab, B. F., et al. (2012). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 3(4), 1018-1027.

References

- 1. mdpi.com [mdpi.com]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. 1,3,5-Trimethyl-1H-pyrazol-4-amine [webbook.nist.gov]

- 6. Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives | MDPI [mdpi.com]

- 11. greenpharmacy.info [greenpharmacy.info]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. turkjps.org [turkjps.org]

- 15. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rjpbcs.com [rjpbcs.com]

discovery and history of substituted pyrazole compounds

An In-Depth Technical Guide to the Discovery and History of Substituted Pyrazole Compounds

Executive Summary

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of medicinal chemistry's most enduring and versatile scaffolds. Since its discovery in the 19th century, this "privileged structure" has given rise to a remarkable lineage of therapeutic agents, from the earliest synthetic analgesics to modern-day targeted cancer therapies and blockbuster agrochemicals. This guide provides a comprehensive technical overview of the history and discovery of substituted pyrazoles, tracing their evolution from a laboratory curiosity to a cornerstone of modern pharmacology. We will explore the foundational synthetic methodologies, the key pharmacological breakthroughs that defined entire classes of drugs, and the causal scientific reasoning that propelled the pyrazole core from simple analgesics to highly specific enzyme inhibitors. This document is designed to provide field-proven insights, self-validating experimental protocols, and an authoritative grounding in the rich history of pyrazole chemistry.

The Genesis of a Scaffold: Knorr's Discovery and the First Wave of Pyrazolones

The story of the pyrazole pharmacophore begins in 1883 with German chemist Ludwig Knorr. While attempting to synthesize quinoline derivatives, Knorr inadvertently created a new heterocyclic system through the condensation of ethyl acetoacetate and phenylhydrazine.[1][2] This reaction, now famously known as the Knorr Pyrazole Synthesis , did not yield the expected product but instead produced 3-methyl-1-phenyl-5-pyrazolone (a pyrazolone tautomer of pyrazole).[1] Knorr's subsequent methylation of this compound led to the creation of Antipyrine (also known as Phenazone), the world's first fully synthetic antipyretic and analgesic drug.[3][4][5][6]

This discovery was a watershed moment, demonstrating that purely synthetic molecules, with no natural product counterpart, could possess potent therapeutic properties.[4] Antipyrine's success spurred the development of related pyrazolone derivatives, including Aminopyrine (1893) and, most notably, Phenylbutazone in the late 1940s.[7][8]

The First Generation: Non-Selective COX Inhibitors

The therapeutic effects of these early pyrazolones were potent, but their mechanism was not understood until decades later. They functioned as powerful non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.[5][9]

-

Antipyrine: Offered remarkable analgesic and antipyretic relief and became one of the most widely used drugs until the advent of aspirin.[1][5]

-

Phenylbutazone: Introduced in the early 1950s, it was a significantly more potent anti-inflammatory agent, finding widespread use for conditions like rheumatoid arthritis and gout.[8][9][10]

However, this potency came at a cost. These early compounds were non-selective, inhibiting both the inducible COX-2 enzyme (implicated in inflammation) and the constitutive COX-1 enzyme (responsible for protecting the gastric mucosa and maintaining platelet function).[9][11] This lack of selectivity led to severe adverse effects, most notably gastrointestinal ulceration and bleeding.[9][10] Phenylbutazone, in particular, was associated with a risk of fatal aplastic anemia, which led to its eventual withdrawal from human use in most countries by the 1980s.[9][10][12] Despite this, its efficacy has secured it a lasting role in veterinary medicine, especially for treating musculoskeletal issues in horses.[8][10]

The Modern Era: Rational Design and the COX-2 Revolution

The toxicity of early pyrazoles highlighted a critical challenge in drug development: separating therapeutic efficacy from adverse effects. The breakthrough came in the early 1990s with the discovery of two distinct COX isoforms.[11] This new understanding provided a clear causal pathway to designing safer NSAIDs: selectively inhibiting the inflammation-driving COX-2 enzyme while sparing the protective COX-1 enzyme could, in theory, retain anti-inflammatory benefits without the associated gastrointestinal toxicity.[11]

This hypothesis triggered a race to develop selective COX-2 inhibitors, a landmark achievement in rational drug design. The pyrazole scaffold proved to be the ideal framework. A team at Searle (later Pfizer) discovered that a diaryl-substituted pyrazole core, featuring a specific polar sulfonamide side chain, could bind selectively to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[11][13] This structural insight was the key to selectivity and led directly to the development of Celecoxib (Celebrex), launched in 1998.[13][14]

Quantitative Evidence of Selectivity

The success of Celecoxib is quantitatively demonstrated by its inhibitory concentration (IC50) values against the two COX isoforms. The IC50 represents the concentration of a drug required to inhibit 50% of an enzyme's activity. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |

| Celecoxib | 82[15] | 6.8[15] | 12.0[15] |

| Celecoxib | - | 0.04[5][16] | - |

| Rofecoxib | >100[15] | 25[15] | >4.0[15] |

| Diclofenac | 0.076[15] | 0.026[15] | 2.9[15] |

| Ibuprofen | 12[15] | 80[15] | 0.15[15] |

| Indomethacin | 0.009[15] | 0.31[15] | 0.029[15] |

| Note: IC50 values can vary based on assay conditions. The data presented is for comparative illustration. Rofecoxib, another selective COX-2 inhibitor, was later withdrawn due to cardiovascular concerns. |

This data clearly illustrates the paradigm shift. Whereas older NSAIDs like Indomethacin were more potent against COX-1, Celecoxib demonstrated a clear preference for COX-2, validating the scientific hypothesis that drove its design.[15]

Beyond Inflammation: The Pyrazole Scaffold in Diverse Applications

The success of Celecoxib solidified the pyrazole core as a "privileged scaffold," a molecular framework that is predisposed to bind to multiple biological targets.[3][17][18] This has led to its successful application in wildly diverse therapeutic and commercial areas.

Agrochemicals: Fipronil

Developed by Rhône-Poulenc in the late 1980s, Fipronil is a broad-spectrum phenylpyrazole insecticide.[7][19] Its mechanism is entirely different from the COX inhibitors. Fipronil is a potent neurotoxin that disrupts the insect central nervous system by blocking GABA-gated and glutamate-gated chloride (GluCl) channels.[7][19] This blockage prevents the influx of chloride ions, leading to neuronal hyperexcitation, convulsions, and death.[7] Crucially, Fipronil exhibits a much higher binding affinity for insect GABA receptors than for mammalian ones, providing a margin of safety and selectivity.[7][19]

Modern Therapeutics

In the 21st century, substituted pyrazoles are integral components of numerous blockbuster drugs targeting a wide array of diseases, demonstrating the scaffold's incredible versatility.[17][18]

-

Kinase Inhibitors: Many pyrazole-containing drugs, such as Ruxolitinib and Ibrutinib, are potent inhibitors of protein kinases, which are crucial targets in oncology.[17]

-

PDE5 Inhibitors: Sildenafil, used to treat erectile dysfunction, features a fused pyrazolo-pyrimidinone core.[17]

-

Antivirals: The recently approved drug Lenacapavir, for treating HIV, contains a complex pyrazole moiety.[17]

The historical progression from a simple analgesic to a diverse array of targeted agents is a testament to the power of medicinal chemistry.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. ias.ac.in [ias.ac.in]

- 3. mdpi.com [mdpi.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. selleckchem.com [selleckchem.com]

- 6. beyondpesticides.org [beyondpesticides.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. benchchem.com [benchchem.com]

- 17. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 18. Fipronil - Wikipedia [en.wikipedia.org]

- 19. Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical Properties of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,3,5-trimethyl-1H-pyrazol-4-yl)methanol is a substituted pyrazole derivative with significant potential as a scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its core theoretical properties, synthesis, and potential applications, with a particular focus on its relevance to drug development. We will delve into its structural and electronic characteristics, outline a detailed protocol for its synthesis and characterization, and explore its potential as a cytotoxic agent based on the known activities of related pyrazole compounds. This guide is intended to serve as a valuable resource for researchers interested in the exploration and utilization of this promising molecule.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties, including its ability to act as a hydrogen bond donor and acceptor, and its metabolic stability, have made it a cornerstone in the design of novel therapeutic agents. Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][3][4][5][6][7][8] The specific substitution pattern on the pyrazole ring plays a crucial role in modulating the biological activity of these compounds, making the exploration of novel derivatives a continuous area of interest for drug discovery. This guide focuses on the theoretical and practical aspects of this compound, a key building block for the synthesis of more complex and potentially bioactive molecules.

Molecular Structure and Physicochemical Properties

This compound possesses a unique combination of structural features that influence its chemical behavior and potential biological interactions.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 18712-39-5 | [9][10] |

| Molecular Formula | C₇H₁₂N₂O | [9][10] |